molecular formula C14H18N4O3 B1145591 Trimethoprim-d3 CAS No. 1189923-38-3

Trimethoprim-d3

Cat. No.: B1145591
CAS No.: 1189923-38-3
M. Wt: 293.34 g/mol
InChI Key: IEDVJHCEMCRBQM-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Trimethoprim-d3 primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins .

Mode of Action

This compound is a reversible inhibitor of DHFR . By inhibiting DHFR, it prevents the conversion of DHF to THF . This inhibition disrupts the synthesis of purine and pyrimidine nucleotides, which are essential components of bacterial DNA . As a result, bacterial DNA synthesis is halted, leading to the cessation of bacterial growth and survival .

Biochemical Pathways

The inhibition of DHFR by this compound affects the biosynthesis pathways of thymidylate and purines, as well as several other amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . The disruption of these pathways leads to an imbalance in the active synthesis of thymidylate, which in turn disrupts DNA replication and eventually causes bacterial cell death .

Pharmacokinetics

Trimethoprim, a structurally similar compound, is known to have a bioavailability of 90-100% . It is metabolized in the liver and excreted via the kidneys

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and survival . By preventing the conversion of DHF to THF, it disrupts the synthesis of bacterial DNA, leading to bacterial cell death .

Action Environment

The pH level of the environment can influence the action of this compound . At pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . This suggests that the ionization state of this compound, which can be influenced by the pH of the environment, may affect its antimicrobial activity .

Biochemical Analysis

Biochemical Properties

Trimethoprim-d3, like its parent compound Trimethoprim, interacts with the enzyme dihydrofolate reductase (DHFR). By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, an essential precursor in the synthesis of purines, amino acids, and thymidylic acid . This interaction disrupts bacterial DNA synthesis, leading to cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting DNA synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of a wide range of bacteria, including E. coli, K. pneumoniae, Enterobacter spp., P. mirabilis, and coagulase-negative Staphylococcus species .

Molecular Mechanism

The molecular mechanism of this compound involves binding to and inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor in the thymidine synthesis pathway. Interference with this pathway inhibits bacterial DNA synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the antibiotic can cause transient elevations in blood urea and creatinine levels, indicating potential effects on kidney function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, high doses of Trimethoprim have been associated with adverse effects such as nausea, vomiting, and skin rash . Specific studies on the dosage effects of this compound in animal models are currently lacking.

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR), which this compound inhibits . The inhibition of this pathway disrupts the synthesis of bacterial DNA and RNA, leading to cell death .

Transport and Distribution

This compound, like Trimethoprim, is rapidly absorbed following oral administration with a high bioavailability . Approximately 44% of Trimethoprim is bound to plasma proteins, suggesting that this compound may have a similar distribution within the body . Specific studies on the transport and distribution of this compound within cells and tissues are currently lacking.

Preparation Methods

The synthesis of trimethoprim involves a multi-step process:

For industrial production, the process is optimized to ensure high yield and low cost, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Trimethoprim-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethoprim-d3 has several applications in scientific research:

Comparison with Similar Compounds

Trimethoprim-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry. Similar compounds include:

This compound’s uniqueness lies in its application as an internal standard, which is not a common feature of the other similar compounds.

Biological Activity

Trimethoprim-d3 is a deuterated analog of trimethoprim, a widely used antibiotic primarily effective against bacterial infections by inhibiting dihydrofolate reductase (DHFR). This compound's biological activity has garnered attention for its potential applications in both antimicrobial therapy and as a tool in research settings, particularly in the development of PROTAC (proteolysis-targeting chimera) systems.

Trimethoprim exerts its antibacterial effects by selectively inhibiting the enzyme DHFR, which is crucial for the bacterial synthesis of folate. By blocking this enzyme, trimethoprim disrupts the production of nucleic acids and proteins essential for bacterial growth and replication. The deuterated form, this compound, retains this mechanism while potentially offering improved pharmacokinetic properties due to its isotopic labeling.

Antimicrobial Efficacy

This compound has shown comparable antimicrobial activity to its non-deuterated counterpart. In various studies, it has been demonstrated to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, clinical trials have indicated that this compound can be used in combination therapies to treat multidrug-resistant infections effectively.

Table 1: Antimicrobial Activity of this compound

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Klebsiella pneumoniae1.0 µg/mL

PROTAC Development

Recent studies have explored the use of this compound in the development of PROTACs targeting eDHFR-tagged proteins. These molecules leverage the high affinity of trimethoprim for DHFR to facilitate targeted protein degradation. Research indicates that trimethoprim-based PROTACs can achieve over 95% degradation of target proteins in cell lines, demonstrating their potential in therapeutic applications for diseases like cancer.

Case Study: PROTAC Efficacy
In a study using JURKAT cells expressing eDHFR-YFP, treatment with a trimethoprim-based PROTAC led to significant degradation of the tagged protein within 4 hours. This rapid action underscores the potential for using this compound in targeted therapies.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests enhanced stability and bioavailability compared to its parent compound. Studies indicate that deuterated compounds often exhibit slower metabolic rates, which may lead to prolonged therapeutic effects.

Side Effects and Toxicity

While generally well-tolerated, trimethoprim can cause side effects such as gastrointestinal disturbances and hypersensitivity reactions. Notably, there have been rare reports linking trimethoprim-sulfamethoxazole (TMP-SMX) combinations to neuropsychiatric events, including hallucinations and psychosis, particularly in susceptible populations . The mechanism behind these effects is thought to be related to folate deficiency induced by the drug.

Properties

IUPAC Name

5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVJHCEMCRBQM-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676181
Record name 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189923-38-3
Record name 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.